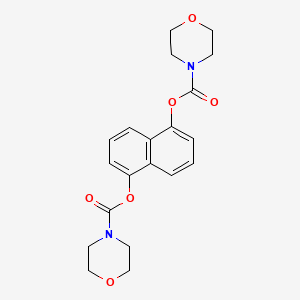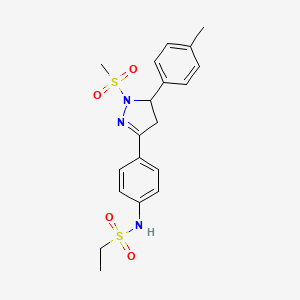![molecular formula C17H12Cl2N2OS B2589232 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392236-70-3](/img/structure/B2589232.png)
3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have a wide range of applications in the fields of medicine, industry, and biology .
Synthesis Analysis
Benzamides can be synthesized from reactions of arylamine compounds with acyl chloride compounds . For example, 3,5-dichlorobenzoyl chloride, an important substrate in the syntheses of various benzamide derivatives, can react with a series of arylamines to afford benzamide derivatives .Molecular Structure Analysis
The molecular structures of benzamide derivatives can be established by methods such as nuclear magnetic resonance and infrared spectroscopy, and confirmed by X-ray crystallography .Chemical Reactions Analysis
Benzamide derivatives can be synthesized from reactions of arylamine compounds with acyl chloride compounds . The reaction can afford a series of benzamide derivatives in good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzamide derivatives, these properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated the synthesis and evaluation of compounds structurally related to 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, showing moderate to excellent anticancer activities against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) cell lines, with some derivatives exhibiting higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Antipathogenic Activity
The synthesis of acylthioureas structurally related to the compound has shown significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Antimicrobial Agents
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents against various bacterial and fungal strains have shown some molecules to be more potent than reference drugs. This suggests the potential of these derivatives in treating infectious diseases (Bikobo et al., 2017).
Gelation Behavior
Research into N-(thiazol-2-yl) benzamide derivatives has explored their gelation behavior, revealing insights into the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior. This study provides a foundation for developing new materials with potential applications in drug delivery and materials science (Yadav & Ballabh, 2020).
Orientations Futures
Propriétés
IUPAC Name |
3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)12-6-13(18)8-14(19)7-12/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVUPVENYXKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

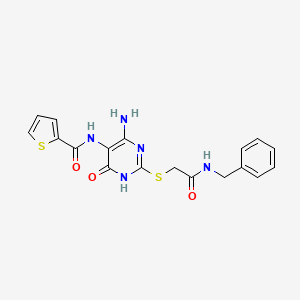

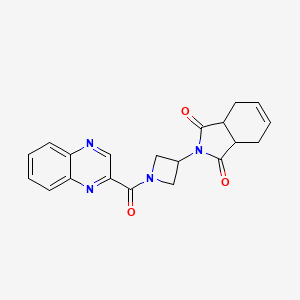
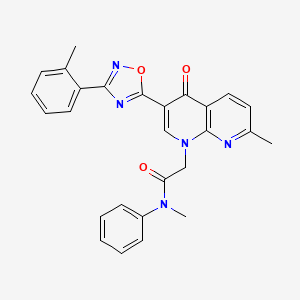
![ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B2589154.png)
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)
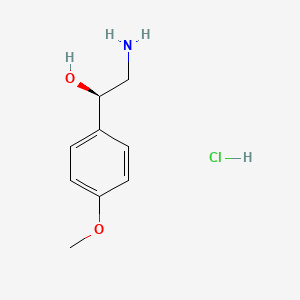
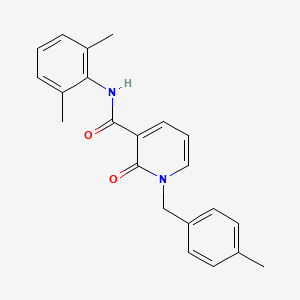
![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)
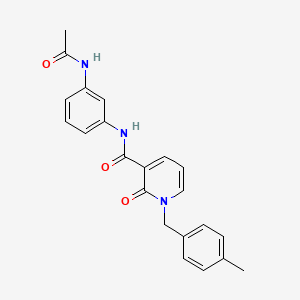

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)
